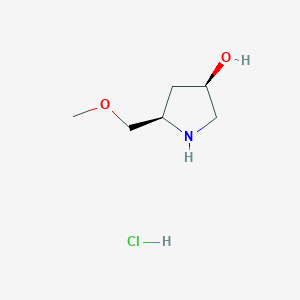
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide, also known as CPI-1205, is a potent and selective inhibitor of the histone methyltransferase enzyme, EZH2. EZH2 is a key regulator of gene expression and is frequently overexpressed in various cancers, including prostate, breast, and lymphoma. Therefore, CPI-1205 has been investigated as a potential therapeutic agent for cancer treatment.
Mécanisme D'action
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide works by inhibiting the activity of EZH2, which is responsible for adding methyl groups to histone proteins, leading to the repression of gene expression. By inhibiting EZH2, this compound can restore the expression of tumor-suppressive genes that are silenced in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of EZH2 activity, the reduction of histone methylation, and the restoration of gene expression. In preclinical studies, this compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is its selectivity for EZH2, which reduces the risk of off-target effects. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further clinical development. However, one limitation of this compound is its poor solubility, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for the development of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide. One area of interest is the investigation of this compound in combination with other chemotherapy agents, as it has shown synergistic effects in preclinical studies. Additionally, the development of more potent and soluble EZH2 inhibitors could lead to improved efficacy and reduced toxicity. Finally, the identification of biomarkers that can predict the response to this compound could improve patient selection and treatment outcomes.
Méthodes De Synthèse
The synthesis of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide involves several steps, including the formation of the azetidine ring, the introduction of the benzimidazole moiety, and the final coupling of the carboxamide group. The synthesis of this compound has been described in detail in a patent application by Constellation Pharmaceuticals, Inc.
Applications De Recherche Scientifique
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In a study published in Cancer Cell, this compound was shown to inhibit the growth of EZH2-dependent lymphoma cells both in vitro and in vivo. Furthermore, this compound was found to synergize with other chemotherapy agents, such as doxorubicin and vincristine, in reducing tumor growth.
Propriétés
IUPAC Name |
3-(2-cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-14-5-4-6-16(11-14)22-21(26)24-12-17(13-24)25-19-8-3-2-7-18(19)23-20(25)15-9-10-15/h2-8,11,15,17H,9-10,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJROOHMVMHSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide](/img/structure/B2443945.png)
![5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid](/img/structure/B2443946.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2443949.png)
![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443951.png)
![N-[(2Z)-5-(ethylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2443952.png)


![N-{6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B2443960.png)


![N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2443964.png)